6-Amidino-2-naphthol hydrochloride
Overview
Description
6-Amidino-2-naphthol hydrochloride is a compound derived from naphthol, which has been studied for its synthesis and various properties. It's a part of the amidoalkyl naphthols class of chemicals, recognized for their diverse applications in organic synthesis and pharmaceutical research.
Synthesis Analysis
Several methods have been developed for synthesizing amidoalkyl naphthols, including 6-Amidino-2-naphthol hydrochloride. Common approaches involve multi-component condensation reactions. For instance, one efficient one-pot synthesis involves the three-component reaction of 2-naphthol, aromatic aldehydes, and amide or urea in the presence of a catalytic amount of 2,4,6-trichloro-1,3,5-triazine under solvent-free conditions (Zhang & Zhang, 2009). Another method uses silica supported perchloric acid as a catalyst (Shaterian, Yarahmadi, & Ghashang, 2008).
Molecular Structure Analysis
The molecular structure of 6-Amidino-2-naphthol hydrochloride and related compounds is complex, often forming crystalline structures with specific geometric configurations. For example, the related compound 6-amino-2-naphthoic acid forms a naphthalene-based calix[3]amide with a channel structure in its crystalline state (Katagiri et al., 2008).
Scientific Research Applications
Protease Inhibition and Anti-Complement Activity : A derivative of 6-Amidino-2-naphthol, FUT-187, has been identified as an effective oral protease inhibitor with superior anti-complement activity, making it a potential therapeutic agent in medical applications (Nakayama et al., 1993).
Ion Channel Blockage : Nafamostat mesilate, a metabolite of 6-Amidino-2-naphthol, can block acid-sensing ion channel currents, suggesting its relevance in neurological research (Ugawa et al., 2007).
Synthesis of Biologically Active Compounds : Amidino substituted 2-aminophenols, such as 6-Amidino-2-naphthol, serve as important building blocks for synthesizing compounds with potential antiproliferative properties against human tumor cells, indicating its significance in cancer research (Ptiček et al., 2021).
Efficient One-Pot Synthesis Methods : The compound has been used in efficient one-pot synthesis methods for creating amidoalkyl naphthols, a class of compounds with potential for biological screening and drug discovery (Zhang & Zhang, 2009).
Pharmacokinetics of Anticancer Drugs : 6-Amidino-2-naphthol is used in the synthesis of Nafamostat mesilate, a promising anti-pancreatitis drug, showcasing its role in drug development and pharmacokinetics studies (Che Bao-quan et al., 2007).
Catalytic Synthesis Advancements : The compound is involved in current progress in catalytic synthesis, offering advantages like green synthesis, atom economy, and a clean reaction profile, underlining its importance in sustainable chemistry research (Singh et al., 2020).
properties
IUPAC Name |
6-hydroxynaphthalene-2-carboximidamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O.ClH/c12-11(13)9-2-1-8-6-10(14)4-3-7(8)5-9;/h1-6,14H,(H3,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBWZRPUJAXDYOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)O)C=C1C(=N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20496244 | |
Record name | 6-(Diaminomethylidene)naphthalen-2(6H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20496244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amidino-2-naphthol hydrochloride | |
CAS RN |
66217-10-5 | |
Record name | 6-(Diaminomethylidene)naphthalen-2(6H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20496244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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